molecular formula C13H8F3N3O2S B11053394 5-(Furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol

5-(Furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol

Cat. No.: B11053394
M. Wt: 327.28 g/mol
InChI Key: VHXGONJNRPYQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of furan, triazole, and trifluoromethoxyphenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Introduction of the Furan Group: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Attachment of the Trifluoromethoxyphenyl Group: This step usually involves nucleophilic aromatic substitution or other electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The furan and phenyl groups can participate in various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 5-(Furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol is studied for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

The compound has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 5-(Furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-4-phenyl-1,2,4-triazole-3-thiol: Lacks the trifluoromethoxy group, which may affect its biological activity and chemical reactivity.

    4-[4-(Trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol: Lacks the furan group, potentially altering its interaction with biological targets.

    5-(Furan-2-yl)-4-(trifluoromethyl)-1,2,4-triazole-3-thiol: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which may influence its chemical properties and biological activity.

Uniqueness

The presence of both the furan and trifluoromethoxyphenyl groups in 5-(Furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-thiol makes it unique among similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H8F3N3O2S

Molecular Weight

327.28 g/mol

IUPAC Name

3-(furan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C13H8F3N3O2S/c14-13(15,16)21-9-5-3-8(4-6-9)19-11(17-18-12(19)22)10-2-1-7-20-10/h1-7H,(H,18,22)

InChI Key

VHXGONJNRPYQNB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.